MFCD18313855
Description
For the purpose of this analysis, we assume that MFCD18313855 belongs to a class of heterocyclic or fluorinated organic compounds, similar to those described in the evidence (e.g., pyrrolo-triazines or trifluoromethyl-substituted derivatives). Such compounds are often utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility .
Properties
IUPAC Name |
methyl 4-(4-fluoro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWHRWCMNFEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684366 | |
| Record name | Methyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-51-4 | |
| Record name | Methyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 4-methoxycarbonylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-5-(4-methoxycarbonylphenyl)phenol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as distillation and crystallization, is essential to achieve the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-5-(4-methoxycarbonylphenyl)phenol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-(4-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD18313855, we compare it with two representative compounds from the evidence:
CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties: Structural Features: Pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents. Hazard Profile: Irritant (H315-H319-H335) .
CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
Hypothetical Profile of this compound
Assuming this compound shares structural motifs with the above compounds, its properties might include:
- A heterocyclic core (e.g., triazine or pyrazole) with halogen or fluorinated substituents.
- Molecular weight range: 180–220 g/mol.
Functional Similarities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
